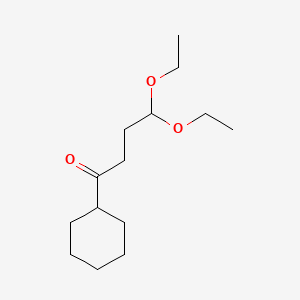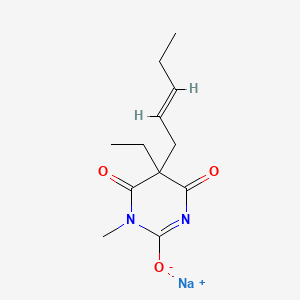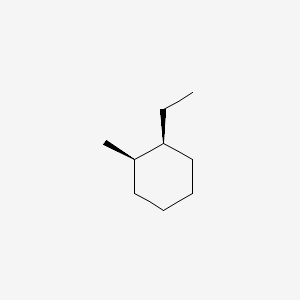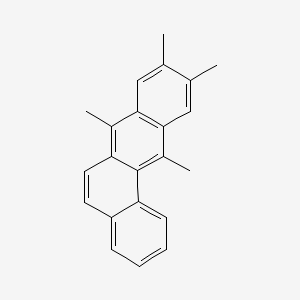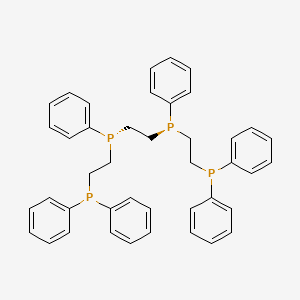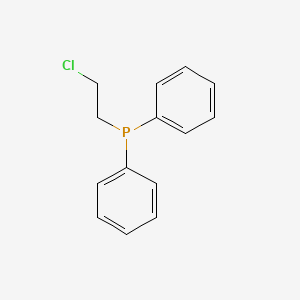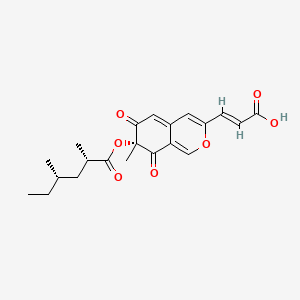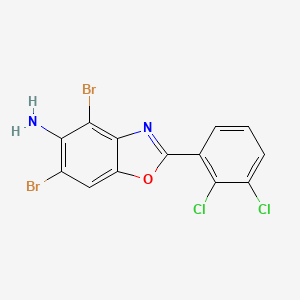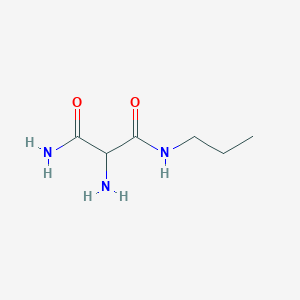
2-Amino-N~1~-propylpropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N~1~-propylpropanediamide is an organic compound characterized by the presence of an amino group and a propylpropanediamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N~1~-propylpropanediamide can be achieved through several methods. One common approach involves the reaction of propylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N~1~-propylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides.
Aplicaciones Científicas De Investigación
2-Amino-N~1~-propylpropanediamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-N~1~-propylpropanediamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. These interactions can modulate enzyme activity, protein synthesis, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-methyl-1-propanol
- 2-Amino-1,3-propanediol
- N-methylpropanediamide
Uniqueness
2-Amino-N~1~-propylpropanediamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
67218-80-8 |
|---|---|
Fórmula molecular |
C6H13N3O2 |
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
2-amino-N'-propylpropanediamide |
InChI |
InChI=1S/C6H13N3O2/c1-2-3-9-6(11)4(7)5(8)10/h4H,2-3,7H2,1H3,(H2,8,10)(H,9,11) |
Clave InChI |
BKKXLOPYUGTAHW-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


